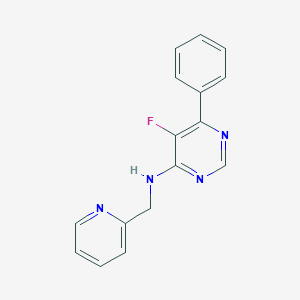

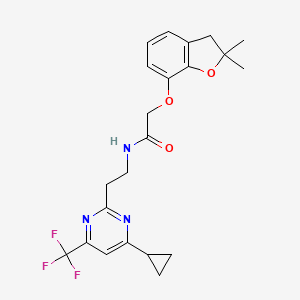

![molecular formula C21H18FN5O2S B2376207 N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-03-9](/img/structure/B2376207.png)

N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound with the molecular formula C20H19FN4O2S2 . It contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives, including compounds similar to the one you’re asking about, is a topic of ongoing research . The substituents on the thiazole ring can greatly affect the biological outcomes .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The reactivity of thiazole derivatives can vary greatly depending on the substituents on the thiazole ring .Physical And Chemical Properties Analysis

Thiazoles resemble pyridine and pyrimidine in their physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications

Cyclocondensation Processes

The compound is involved in cyclocondensation processes. In a study, the cyclization of similar compounds, involving thiazolo[3,2-b][1,2,4]triazole, led to the formation of various heterocyclic systems with potential biological applications (Liu, Shih, & Hu, 1987).

Synthesis and Antimicrobial Activity

Compounds containing thiazolo[3,2-b]-s-triazoles, similar to the one , have been synthesized and evaluated for their antimicrobial activities. These compounds, including variations with fluorophenyl groups, showed potential in antimicrobial applications (Mohan, 2002).

Anti-inflammatory and Analgesic Agents

Thiazolo[3,2-b]-1,2,4-triazole derivatives, related to the specified compound, have been studied for their anti-inflammatory and analgesic properties. Some of these compounds exhibited significant activity in this regard (Doğdaş et al., 2007).

Oxidative Stress Prevention

Certain thiazolo[3,2-b]-1,2,4-triazoles have been investigated for their ability to prevent oxidative stress, particularly induced by ethanol, in animal models. This highlights the potential of such compounds in addressing oxidative stress-related conditions (Aktay, Tozkoparan, & Ertan, 2005).

Anticancer Activity

Compounds with thiazolo[3,2-b][1,2,4]triazol-6-ones structures have been synthesized and evaluated for their anticancer properties. These studies indicate potential applications in cancer therapy (Lesyk, Vladzimirska, Holota, Zaprutko, & Gzella, 2007).

Structural and Molecular Studies

The structural characterization of compounds containing thiazolo[3,2-b][1,2,4]triazole elements is important for understanding their biological activities. Studies have focused on determining their crystal structures and other molecular properties, which are crucial for their pharmacological applications (Gündoğdu et al., 2017).

Anti-Inflammatory and Antinociceptive Evaluation

Research has been conducted on thiazolo[3,2-a] pyrimidine derivatives, indicating their significant anti-inflammatory and antinociceptive activities. This suggests the potential of related compounds in the treatment of pain and inflammation (Alam, Khan, Siddiqui, & Ahsan, 2010).

Anticonvulsant Activities

Studies on 6-(substituted-phenyl)thiazolo[3,2-b][1,2,4]triazole derivatives have revealed their effectiveness as anticonvulsants. This research expands the potential application of similar compounds in neurological disorders (Deng et al., 2014).

Antioxidant and Anticancer Potential

Triazolo-thiadiazoles, structurally related to the compound , have shown promising antioxidant and anticancer activities, particularly in hepatocellular carcinoma models (Sunil et al., 2010).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

The exact mode of action of this compound is currently unknown. This is a common mechanism of action for many drugs and bioactive compounds .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with similar compounds , it is likely that the effects are diverse and depend on the specific cellular context.

Future Directions

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN5O2S/c1-13-2-4-14(5-3-13)18-25-21-27(26-18)17(12-30-21)10-11-23-19(28)20(29)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRPJNUWQULJWSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

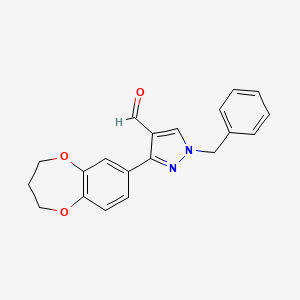

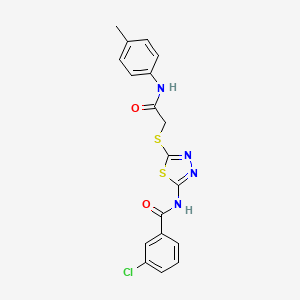

![3-chloro-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2376124.png)

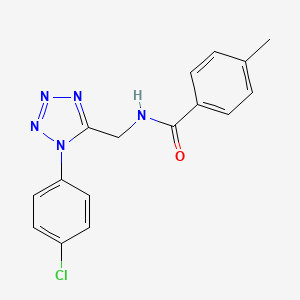

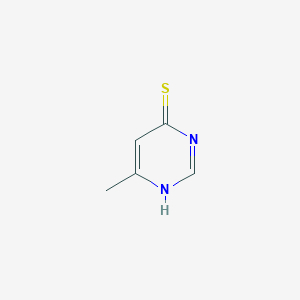

![4-Cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]-2-methoxybenzohydrazide](/img/structure/B2376130.png)

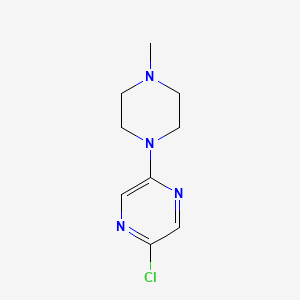

![[2-(Propan-2-yl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2376135.png)

![cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/no-structure.png)

![N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2376140.png)

![2-[5-(4-methoxyphenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2376145.png)

![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2376146.png)